molecular formula C13H20O2 B2925033 4-(2-Methoxyphenyl)-2,3-dimethylbutan-1-ol CAS No. 2248349-64-4

4-(2-Methoxyphenyl)-2,3-dimethylbutan-1-ol

Cat. No.: B2925033
CAS No.: 2248349-64-4
M. Wt: 208.301
InChI Key: TTYMKOGWXYVGSX-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-2,3-dimethylbutan-1-ol is an organic compound characterized by the presence of a methoxyphenyl group attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyphenyl)-2,3-dimethylbutan-1-ol typically involves the reaction of 2-methoxyphenyl derivatives with appropriate butanol precursors under controlled conditions. One common method includes the use of Grignard reagents, where 2-methoxyphenyl magnesium bromide reacts with 2,3-dimethylbutanal to yield the desired product. The reaction is usually carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation processes or the use of organometallic catalysts to enhance the yield and purity of the final product. The reaction conditions are optimized to ensure high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methoxyphenyl)-2,3-dimethylbutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles

Major Products:

    Oxidation: Ketones, aldehydes

    Reduction: Alkanes, alcohols

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

4-(2-Methoxyphenyl)-2,3-dimethylbutan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-2,3-dimethylbutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2-(2-Methoxyphenyl)-2-methylpropan-1-ol
  • 4-(2-Methoxyphenyl)piperazine
  • 2-(2-Methoxyphenyl)ethanol

Comparison: 4-(2-Methoxyphenyl)-2,3-dimethylbutan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(2-methoxyphenyl)-2,3-dimethylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-10(11(2)9-14)8-12-6-4-5-7-13(12)15-3/h4-7,10-11,14H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYMKOGWXYVGSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1OC)C(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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